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(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals

Abstract
2-Chloro-5-(trifluoromethyl)pyrimidine is a pivotal fluorinated heterocyclic building block in

the landscape of medicinal chemistry and drug discovery. Its unique electronic properties,

arising from the synergistic effects of the pyrimidine core, a chloro leaving group, and a

trifluoromethyl moiety, render it a valuable synthon for the targeted synthesis of complex

molecular architectures. This technical guide provides a comprehensive overview of the

physical and chemical properties of 2-Chloro-5-(trifluoromethyl)pyrimidine, alongside

detailed experimental protocols for its synthesis, purification, and analysis. Furthermore, its

utility in the development of kinase inhibitors is highlighted, with a focus on its role in the

synthesis of p38 MAP kinase inhibitors, thereby offering insights into its application in targeting

specific signaling pathways implicated in a variety of diseases.

Physical and Chemical Properties
2-Chloro-5-(trifluoromethyl)pyrimidine is a white to off-white solid at room temperature. A

summary of its key physical and chemical properties is presented in the tables below for easy
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reference and comparison.

Table 1: General and Physical Properties

Property Value Reference

Molecular Formula C₅H₂ClF₃N₂ [1]

Molecular Weight 182.53 g/mol [1]

Appearance Solid [1]

Melting Point 48-52 °C [1]

Boiling Point (Predicted) 222.1 ± 35.0 °C [2]

Density (Predicted) 1.504 ± 0.06 g/cm³ [2]

Flash Point 71.1 °C (closed cup) [1]

Table 2: Chemical Identifiers

Identifier Value Reference

CAS Number 69034-12-4 [1]

InChI
1S/C5H2ClF3N2/c6-4-10-1-

3(2-11-4)5(7,8)9/h1-2H
[1]

InChIKey
TYCYTQLXAIDJNF-

UHFFFAOYSA-N
[1]

SMILES FC(F)(F)c1cnc(Cl)nc1 [1]

Synthesis and Purification
Synthetic Pathway
A common synthetic route to 2-Chloro-5-(trifluoromethyl)pyrimidine involves the chlorination

of a pyrimidine precursor, such as 5-(trifluoromethyl)pyrimidine-2,4-diol. The diol is treated with
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a chlorinating agent like phosphorus oxychloride (POCl₃) to replace the hydroxyl groups with

chlorine atoms.

5-(Trifluoromethyl)pyrimidine-2,4-diol

2-Chloro-5-(trifluoromethyl)pyrimidine

Chlorination

POCl₃

Click to download full resolution via product page

Caption: Synthetic route to 2-Chloro-5-(trifluoromethyl)pyrimidine.

Experimental Protocol: Synthesis from 5-
(Trifluoromethyl)uracil
This protocol outlines the synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine, a closely

related and often co-produced compound, from which the target molecule can be derived. The

synthesis starts from the trifluoromethylation of uracil.

Step 1: Trifluoromethylation of Uracil to form 5-Trifluoromethyluracil (5-TFU)

In a suitable reaction vessel, suspend uracil in water.

Add sodium trifluoromethanesulfinate (CF₃SO₂Na) and an organic peroxide (e.g., tert-butyl

hydroperoxide) to the suspension.[3]

The reaction temperature is maintained between 40-100 °C after the addition of the peroxide

solution.[3]

Step 2: Chlorination of 5-Trifluoromethyluracil (5-TFU)

The resulting 5-TFU can be isolated or used directly in the next step.

React the 5-TFU with phosphoryl chloride (POCl₃) to yield 2,4-dichloro-5-trifluoromethyl-

pyrimidine.[3]
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Further selective reduction or substitution reactions can then be employed to obtain 2-Chloro-
5-(trifluoromethyl)pyrimidine.

Purification Protocol: Recrystallization
Purification of the crude product can be achieved by recrystallization. While a specific protocol

for this exact compound is not detailed in the provided search results, a general procedure for

similar compounds is as follows:

Dissolve the crude 2-Chloro-5-(trifluoromethyl)pyrimidine in a minimal amount of a

suitable hot solvent (e.g., ethanol, isopropanol, or a mixture of solvents like ethanol/water).

Hot filter the solution to remove any insoluble impurities.

Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce

crystallization.

Collect the crystals by vacuum filtration.

Wash the crystals with a small amount of cold solvent.

Dry the purified crystals under vacuum.

Spectroscopic Analysis
Spectroscopic data is crucial for the structural confirmation and purity assessment of 2-Chloro-
5-(trifluoromethyl)pyrimidine. While specific spectra for this exact compound are not readily

available in the public domain, data for the closely related analogue, 2-Chloro-5-

(trifluoromethyl)pyridine, can provide valuable insights.

Table 3: Predicted and Analogous Spectroscopic Data
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Technique Predicted/Analogous Data
Reference (for analogous
pyridine compound)

¹H NMR
Aromatic protons expected in

the δ 8.5-9.0 ppm range.
[4]

¹³C NMR

Aromatic carbons and the CF₃

carbon signal are

characteristic.

[5]

¹⁹F NMR
A singlet for the CF₃ group is

expected.
[6]

Mass Spec (EI)

Molecular ion peak (M⁺) and

characteristic fragmentation

pattern.

[7]

FT-IR
C-Cl, C-F, and aromatic C-H

and C=N stretching vibrations.
[6]

Chemical Reactivity and Applications in Drug
Development
The chemical reactivity of 2-Chloro-5-(trifluoromethyl)pyrimidine is dominated by the

susceptibility of the C2-chloro substituent to nucleophilic aromatic substitution (SNAr). The

electron-withdrawing nature of the pyrimidine ring nitrogens and the trifluoromethyl group

activates the chlorine atom for displacement by a wide range of nucleophiles, including amines,

alcohols, and thiols.

This reactivity is the cornerstone of its application in drug discovery, particularly in the synthesis

of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and

their dysregulation is implicated in numerous diseases, including cancer and inflammatory

disorders.

Role in the Synthesis of p38 MAP Kinase Inhibitors
2-Chloro-5-(trifluoromethyl)pyrimidine serves as a key starting material for the synthesis of

inhibitors targeting the p38 mitogen-activated protein (MAP) kinase signaling pathway. The p38
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MAP kinase is a central node in cellular stress responses and inflammation.

The general synthetic strategy involves the nucleophilic substitution of the 2-chloro group with

a suitable amine-containing pharmacophore. This reaction is often the initial step in building a

more complex molecule designed to fit into the ATP-binding pocket of the p38 kinase.

2-Chloro-5-(trifluoromethyl)pyrimidine

2-Amino-5-(trifluoromethyl)pyrimidine
Intermediate

Nucleophilic
Aromatic Substitution

Amine Nucleophile
(e.g., Piperazine derivative)

p38 MAP Kinase Inhibitor

Further
Modifications

Click to download full resolution via product page

Caption: Synthesis of p38 MAP Kinase inhibitors.

Experimental Protocol: Nucleophilic Substitution with
an Amine
The following is a general protocol for the reaction of a chloro-pyrimidine with an amine

nucleophile, which can be adapted for 2-Chloro-5-(trifluoromethyl)pyrimidine.

To a solution of 2-Chloro-5-(trifluoromethyl)pyrimidine (1.0 equivalent) in a suitable

solvent (e.g., N,N-dimethylformamide, dioxane, or isopropanol), add the desired amine

nucleophile (1.0-1.2 equivalents).

Add a base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate) (1.5-2.0

equivalents) to the reaction mixture to scavenge the HCl generated.

Heat the reaction mixture to an appropriate temperature (typically ranging from room

temperature to reflux) and monitor the reaction progress by thin-layer chromatography (TLC)

or liquid chromatography-mass spectrometry (LC-MS).

Upon completion, cool the reaction to room temperature.
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Perform an aqueous work-up by adding water and extracting the product with a suitable

organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel.

Safety and Handling
2-Chloro-5-(trifluoromethyl)pyrimidine is classified as acutely toxic if swallowed and causes

skin and serious eye irritation. It may also cause respiratory irritation.[1]

Table 4: Hazard and Safety Information

Category Information Reference

Hazard Statements

H301 (Toxic if swallowed),

H315 (Causes skin irritation),

H319 (Causes serious eye

irritation), H335 (May cause

respiratory irritation)

[1]

Precautionary Statements

P301 + P310 + P330 (IF

SWALLOWED: Immediately

call a POISON

CENTER/doctor. Rinse

mouth.), P302 + P352 (IF ON

SKIN: Wash with plenty of

soap and water.), P305 + P351

+ P338 (IF IN EYES: Rinse

cautiously with water for

several minutes. Remove

contact lenses, if present and

easy to do. Continue rinsing.)

[1]

Storage Store at -20°C. [1]
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It is imperative to handle this compound in a well-ventilated fume hood using appropriate

personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion
2-Chloro-5-(trifluoromethyl)pyrimidine is a versatile and valuable building block for the

synthesis of biologically active molecules, particularly kinase inhibitors. Its well-defined

reactivity, centered on nucleophilic aromatic substitution, allows for the systematic and efficient

generation of diverse chemical libraries for drug discovery programs. A thorough understanding

of its physical, chemical, and safety properties, as outlined in this guide, is essential for its

effective and safe utilization in the research and development of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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